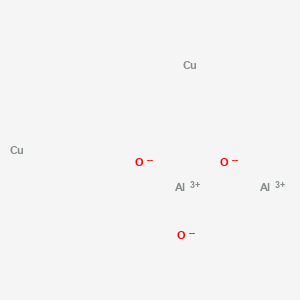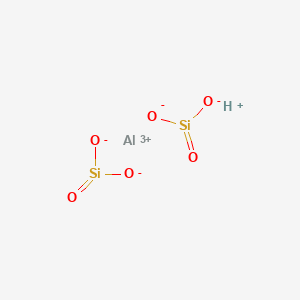
Aluminum;dioxido(oxo)silane;hydron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;dioxido(oxo)silane;hydron is a compound that combines aluminum, silicon, and oxygen atoms.
Méthodes De Préparation
The preparation of aluminum;dioxido(oxo)silane;hydron can be achieved through several synthetic routes. Common methods include:
Sol-Gel Method: This technique involves the hydrolysis and condensation of metal alkoxides.
Precipitation Method: This method involves the reaction of aluminum salts with a base to form aluminum hydroxide, which is then calcined to produce aluminum oxide.
Hydrothermal Method: This involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.
Analyse Des Réactions Chimiques
Aluminum;dioxido(oxo)silane;hydron undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.
Reduction: It can also undergo reduction reactions, where it acts as an electron acceptor.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common reagents used in these reactions include transition metal catalysts and reducing agents like hydrosilanes . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Aluminum;dioxido(oxo)silane;hydron has a wide range of scientific research applications:
Biomedical Applications: The compound is used in drug delivery systems, biomedical imaging, and biosensing due to its biocompatibility and unique physicochemical properties.
Environmental Remediation: It is employed in the removal of pollutants from water and air, leveraging its high surface area and reactivity.
Energy Storage: The compound is used in the development of advanced energy storage systems, such as batteries and supercapacitors.
Mécanisme D'action
The mechanism of action of aluminum;dioxido(oxo)silane;hydron involves its ability to participate in redox reactions. The compound can act as both an electron donor and acceptor, facilitating various catalytic processes . Its molecular targets include transition metal complexes and organic substrates, which it interacts with through its oxo and silane groups .
Comparaison Avec Des Composés Similaires
Aluminum;dioxido(oxo)silane;hydron can be compared with other metal-oxo clusters, such as:
Polyoxometalates: These are clusters of transition metals and oxygen that have similar catalytic properties.
Aluminum Oxide Nanoparticles: These nanoparticles share some properties with this compound but differ in their specific applications and reactivity.
Silane Coupling Agents: These compounds are used to modify surfaces and improve adhesion, similar to some applications of this compound.
The uniqueness of this compound lies in its combination of aluminum, silicon, and oxygen, which imparts distinct catalytic and physicochemical properties .
Propriétés
Formule moléculaire |
AlHO6Si2 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
aluminum;dioxido(oxo)silane;hydron |
InChI |
InChI=1S/Al.2O3Si/c;2*1-4(2)3/q+3;2*-2/p+1 |
Clé InChI |
GBVDJIJOLUKNKI-UHFFFAOYSA-O |
SMILES canonique |
[H+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


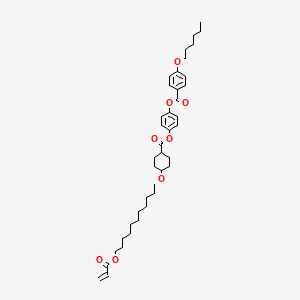
![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)
![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
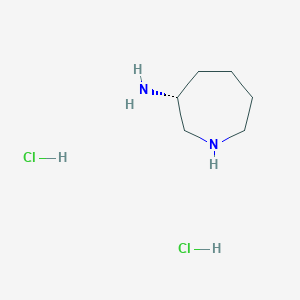
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
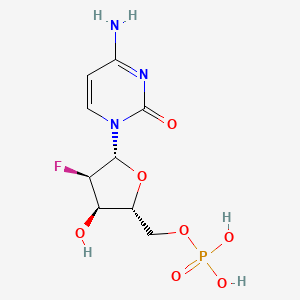
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)

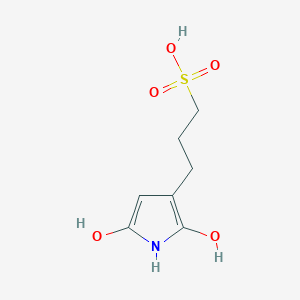
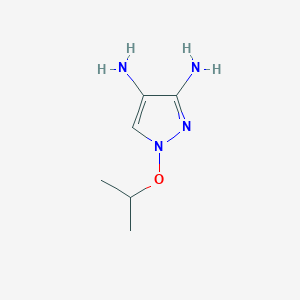
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)

